molecular formula C17H27N3O5S B5364534 N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Cat. No. B5364534
M. Wt: 385.5 g/mol
InChI Key: GJOSWDOMARBZAF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, also known as DMAP, is a chemical compound that has been widely used in scientific research. DMAP has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry. In

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide is not fully understood. However, it is believed that this compound acts as a nucleophilic catalyst, facilitating the formation of esters and amides by reacting with carboxylic acids and amines. This compound has also been found to inhibit the activity of certain enzymes and proteins, making it a potential therapeutic agent.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and viruses, and can also inhibit the activity of certain enzymes and proteins. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, and can also improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide in lab experiments include its ability to act as a catalyst in a variety of chemical reactions, its antimicrobial and antitumor properties, and its potential as a therapeutic agent. However, there are also limitations to using this compound in lab experiments. This compound is highly reactive and can be hazardous if not handled properly. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many future directions for the research and development of N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide. One area of focus is the development of new drugs and pharmaceuticals based on the properties of this compound. Another area of focus is the investigation of the mechanism of action of this compound, which could lead to a better understanding of its potential therapeutic applications. Additionally, research could be conducted to explore the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely used in scientific research due to its ability to act as a catalyst in a variety of chemical reactions. This compound has been found to have antimicrobial, antiviral, and antitumor properties, making it a promising candidate for the development of new drugs and pharmaceuticals. While there are limitations to using this compound in lab experiments, there are also many future directions for the research and development of this compound. With further study, this compound could prove to be a valuable tool in the fight against disease and illness.

Synthesis Methods

The synthesis method of N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide involves the reaction of 3,4-dimethoxybenzyl chloride with piperidine in the presence of dimethylamine. The resulting product is then treated with sulfonyl chloride to yield this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail and strict adherence to safety protocols.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide has been widely used in scientific research due to its ability to act as a catalyst in a variety of chemical reactions. This compound has been found to be particularly useful in the synthesis of esters and amides. In addition, this compound has been used in the development of new drugs and pharmaceuticals. This compound has been found to have antimicrobial, antiviral, and antitumor properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O5S/c1-19(2)26(22,23)20-9-7-14(8-10-20)17(21)18-12-13-5-6-15(24-3)16(11-13)25-4/h5-6,11,14H,7-10,12H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOSWDOMARBZAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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